Cyanokit

Vue d'ensemble

Description

L’hydroxocobalamine, également connue sous le nom de vitamine B12a, est une forme naturelle de vitamine B12 et fait partie de la famille des cobalamines. C’est une vitamine hydrosoluble que l’on trouve dans les aliments et qui est utilisée comme complément alimentaire. L’hydroxocobalamine est essentielle à la synthèse de l’ADN, à la formation des globules rouges et à la fonction neurologique. Elle est couramment utilisée pour traiter la carence en vitamine B12, l’anémie pernicieuse et l’intoxication au cyanure .

Mécanisme D'action

L’hydroxocobalamine exerce ses effets en agissant comme coenzyme dans divers processus métaboliques. Elle est impliquée dans la conversion de l’homocystéine en méthionine, qui est essentielle à la synthèse de l’ADN et à la méthylation. L’hydroxocobalamine se lie également aux ions cyanure, formant la cyanocobalamine, qui est ensuite excrétée dans l’urine. Ce mécanisme est particulièrement utile pour traiter l’intoxication au cyanure .

Applications De Recherche Scientifique

Hydroxocobalamin has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its role in cellular metabolism and DNA synthesis.

Medicine: Used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning.

Industry: Used in the production of dietary supplements and fortified foods.

Analyse Biochimique

Biochemical Properties

Hydroxocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis . This is largely due to its effects on the metabolism of methionine, folic acid, and malonic acid .

Cellular Effects

Hydroxocobalamin has antioxidant effects and is a co-factor in mitochondrial energy metabolism . It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It is required for normal nervous system functioning and red blood cell development and maturation .

Molecular Mechanism

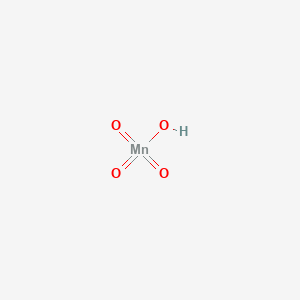

Each hydroxocobalamin molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days . Plasma collected from patients who have received hydroxocobalamin may appear as a grossly hemolyzed sample .

Dosage Effects in Animal Models

In animal studies, the minimum lethal dose for KCN was estimated to be between 0.08mmol/kg (100% survival to 90min) and 0.12mmol/kg (100% lethal at 90min) .

Metabolic Pathways

Cobalamins, including hydroxocobalamin, are absorbed in the ileum and stored in the liver . They continuously undergo enterohepatic recycling via secretion in the bile .

Transport and Distribution

Hydroxocobalamin is transported and distributed within cells and tissues via absorption in the ileum and storage in the liver .

Subcellular Localization

As a water-soluble vitamin, it is likely to be found in the cytosol and possibly within cellular organelles involved in metabolic processes .

Méthodes De Préparation

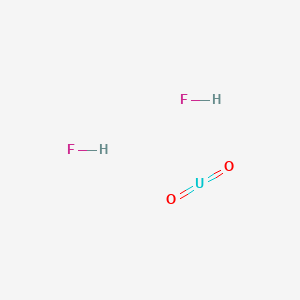

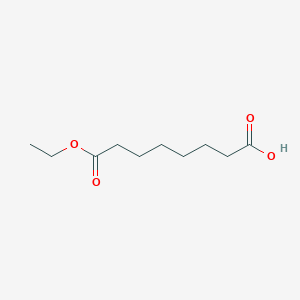

Voies de Synthèse et Conditions de Réaction : L’hydroxocobalamine peut être synthétisée à partir de la cyanocobalamine par un processus de réduction. Une méthode courante implique l’utilisation de granulés de zinc et d’acide chlorhydrique pour générer de l’hydrogène naissant, qui réduit la cyanocobalamine en hydroxocobalamine .

Méthodes de Production Industrielle : Commercialement, l’hydroxocobalamine est produite par fermentation bactérienne. Des souches spécifiques de bactéries sont cultivées pour produire des cobalamines, qui sont ensuite extraites et purifiées afin d’obtenir l’hydroxocobalamine . Le processus implique plusieurs étapes, notamment la fermentation, l’extraction, la purification et la cristallisation.

Analyse Des Réactions Chimiques

Types de Réactions : L’hydroxocobalamine subit diverses réactions chimiques, notamment :

Oxydation : L’hydroxocobalamine peut être oxydée pour former d’autres dérivés de la cobalamine.

Réduction : Elle peut être réduite pour former différentes formes de cobalamine, telles que la cyanocobalamine.

Substitution : L’hydroxocobalamine peut se lier aux ions cyanure, substituant le ligand hydroxo lié à l’ion cobalt trivalent, formant la cyanocobalamine.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’oxygène.

Réduction : Des agents réducteurs comme le zinc et l’acide chlorhydrique sont utilisés.

Substitution : Les ions cyanure sont utilisés pour les réactions de substitution.

Principaux Produits :

Cyanocobalamine : Formée par des réactions de substitution avec des ions cyanure.

Méthylcobalamine et adénosylcobalamine : Formées par des réactions enzymatiques dans l’organisme.

4. Applications de la Recherche Scientifique

L’hydroxocobalamine a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et méthodes analytiques.

Biologie : Étudiée pour son rôle dans le métabolisme cellulaire et la synthèse de l’ADN.

Médecine : Utilisée pour traiter la carence en vitamine B12, l’anémie pernicieuse et l’intoxication au cyanure.

Industrie : Utilisée dans la production de compléments alimentaires et d’aliments enrichis.

Comparaison Avec Des Composés Similaires

L’hydroxocobalamine est l’une des nombreuses formes de vitamine B12, notamment :

Cyanocobalamine : Une forme synthétique de vitamine B12 couramment utilisée dans les compléments.

Méthylcobalamine : Une forme coenzyme naturelle de la vitamine B12 impliquée dans les réactions de méthylation.

Adénosylcobalamine : Une autre forme coenzyme naturelle impliquée dans le métabolisme énergétique

Unicité : L’hydroxocobalamine est unique par sa capacité à se lier aux ions cyanure, ce qui la rend particulièrement efficace pour traiter l’intoxication au cyanure. Elle a également une demi-vie plus longue que les autres formes de vitamine B12, ce qui permet des doses moins fréquentes .

Composés Similaires :

- Cyanocobalamine

- Méthylcobalamine

- Adénosylcobalamine

L’hydroxocobalamine se distingue par son origine naturelle, sa demi-vie plus longue et sa capacité unique à détoxifier le cyanure.

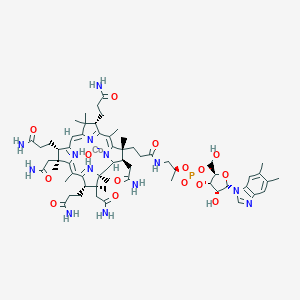

Propriétés

Numéro CAS |

13422-51-0 |

|---|---|

Formule moléculaire |

C62H90CoN13O15P-2 |

Poids moléculaire |

1347.4 g/mol |

Nom IUPAC |

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |

Clé InChI |

ITFLMCXLENHUAD-PMEYKKDOSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

Color/Form |

Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |

melting_point |

200 °C (decomposes) |

Key on ui other cas no. |

13422-51-0 |

Description physique |

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |

Solubilité |

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |

Synonymes |

Hydroxo-Cobalamin Hydroxocobalamin Hydroxycobalamin |

Pression de vapeur |

2.06X10-11 mm Hg at 25 °C |

Origine du produit |

United States |

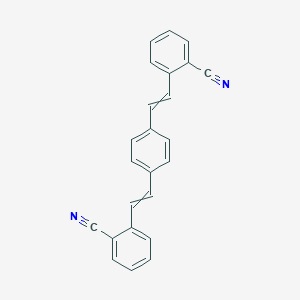

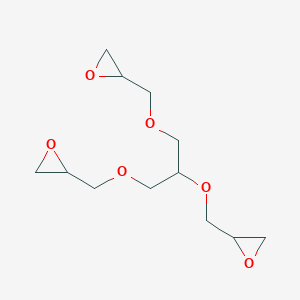

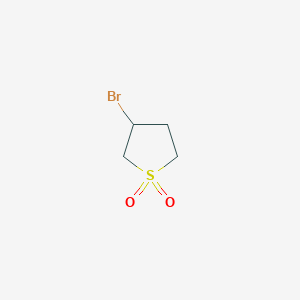

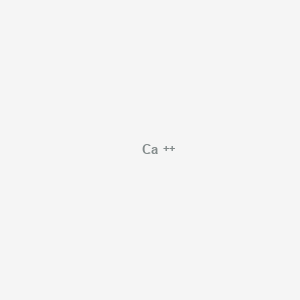

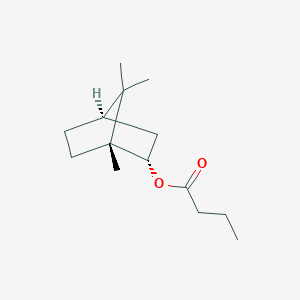

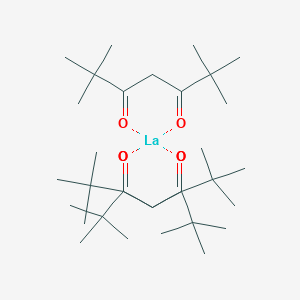

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

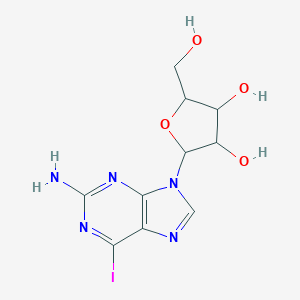

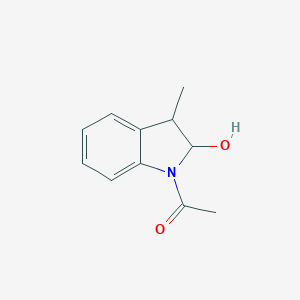

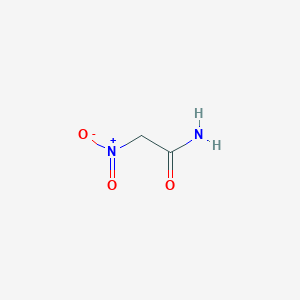

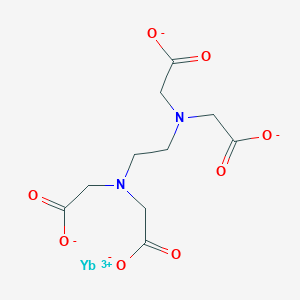

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.